N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of nitro, phenoxy, and sulfanyl groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the hydrazide: This step involves the reaction of an appropriate hydrazine derivative with an acyl chloride or ester to form the hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired hydrazone.
Introduction of nitro and sulfanyl groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkoxides or thiolates can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.
Scientific Research Applications
N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and sulfanyl groups can participate in redox reactions, altering the activity of target molecules. Additionally, the compound can form hydrogen bonds and other non-covalent interactions with proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Uniqueness
N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide is unique due to the presence of both nitro and sulfanyl groups, which confer distinct reactivity and functionality. This combination allows for a wide range of chemical modifications and applications, setting it apart from similar compounds that may lack one or more of these functional groups.
Properties
Molecular Formula |
C21H15N5O8S |
---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
N-[(E)-[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]-2-(4-nitrophenyl)sulfanylacetamide |
InChI |
InChI=1S/C21H15N5O8S/c27-21(13-35-18-8-3-15(4-9-18)24(28)29)23-22-12-14-1-6-17(7-2-14)34-20-10-5-16(25(30)31)11-19(20)26(32)33/h1-12H,13H2,(H,23,27)/b22-12+ |
InChI Key |
JJPASJASXQUHIA-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.